molecular formula C8H12N2O B110975 1-Isobutyl-1H-pyrazole-4-carbaldehyde CAS No. 1006333-32-9

1-Isobutyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B110975
CAS No.: 1006333-32-9
M. Wt: 152.19 g/mol
InChI Key: HOPKSBAEUKMTHH-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₈H₁₂N₂O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-Isobutyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1-isobutylpyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 4-position of the pyrazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-isobutyl-1H-pyrazole-4-carboxylic acid, while reduction yields 1-isobutyl-1H-pyrazole-4-methanol.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

1-Isobutyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-Methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with a methyl group instead of an isobutyl group. It exhibits different reactivity and biological activity.

    1-Phenyl-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific substituent, which influences its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-methylpropyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)4-10-5-8(6-11)3-9-10/h3,5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPKSBAEUKMTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598869
Record name 1-(2-Methylpropyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006333-32-9
Record name 1-(2-Methylpropyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
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